

Spectroscopic and Spectrometric Analysis of Pyrazole Carbonitriles: A Technical Guide

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Compound of Interest

Compound Name: *1-ethyl-1H-pyrazole-4-carbonitrile*

CAS No.: *1006434-01-0*

Cat. No.: *B1342748*

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Introduction

This technical guide provides an in-depth overview of the spectral data for key pyrazole derivatives, with a primary focus on the spectroscopic and spectrometric characterization of compounds related to **1-ethyl-1H-pyrazole-4-carbonitrile**. Due to the limited availability of public domain spectral data for **1-ethyl-1H-pyrazole-4-carbonitrile**, this report presents a comprehensive analysis of the closely related isomer, ethyl 1H-pyrazole-4-carboxylate. This information is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation, characterization, and purity assessment of similar pyrazole-based compounds.

The structural difference between the target compound and the reference compound lies in the position of the ethyl group. In **1-ethyl-1H-pyrazole-4-carbonitrile**, the ethyl group is attached to a nitrogen atom of the pyrazole ring, whereas in ethyl 1H-pyrazole-4-carboxylate, the ethyl group is part of an ester functional group attached to the carbon at the 4-position of the pyrazole ring. While the core pyrazole structure is the same, the substitution pattern significantly influences the spectral characteristics.

Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 1H-pyrazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Table 1: ¹H NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.08	s	2H	H-3, H-5 (pyrazole ring)
5.30	s	1H	NH (pyrazole ring)
4.31	q	2H	-OCH ₂ -
1.36	t	3H	-CH ₃

Table 2: ¹³C NMR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Chemical Shift (δ) ppm	Assignment
163.2	C=O (ester)
139.5	C-3, C-5 (pyrazole ring)
110.0	C-4 (pyrazole ring)
60.5	-OCH ₂ -
14.5	-CH ₃

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for Ethyl 1H-pyrazole-4-carboxylate

Wavenumber (cm ⁻¹)	Intensity	Assignment
3150-3000	Broad	N-H stretching
2980, 2940	Medium	C-H stretching (aliphatic)
1720	Strong	C=O stretching (ester)
1550	Medium	N-H bending
1230	Strong	C-O stretching (ester)

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for Ethyl 1H-pyrazole-4-carboxylate

m/z	Relative Intensity (%)	Assignment
140	100	[M] ⁺ (Molecular ion)
112	65	[M - C ₂ H ₄] ⁺
95	80	[M - OCH ₂ CH ₃] ⁺
68	40	[C ₃ H ₄ N ₂] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard ($\delta = 0.00$ ppm).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

IR Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the pure KBr pellet or salt plate is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific functional groups.

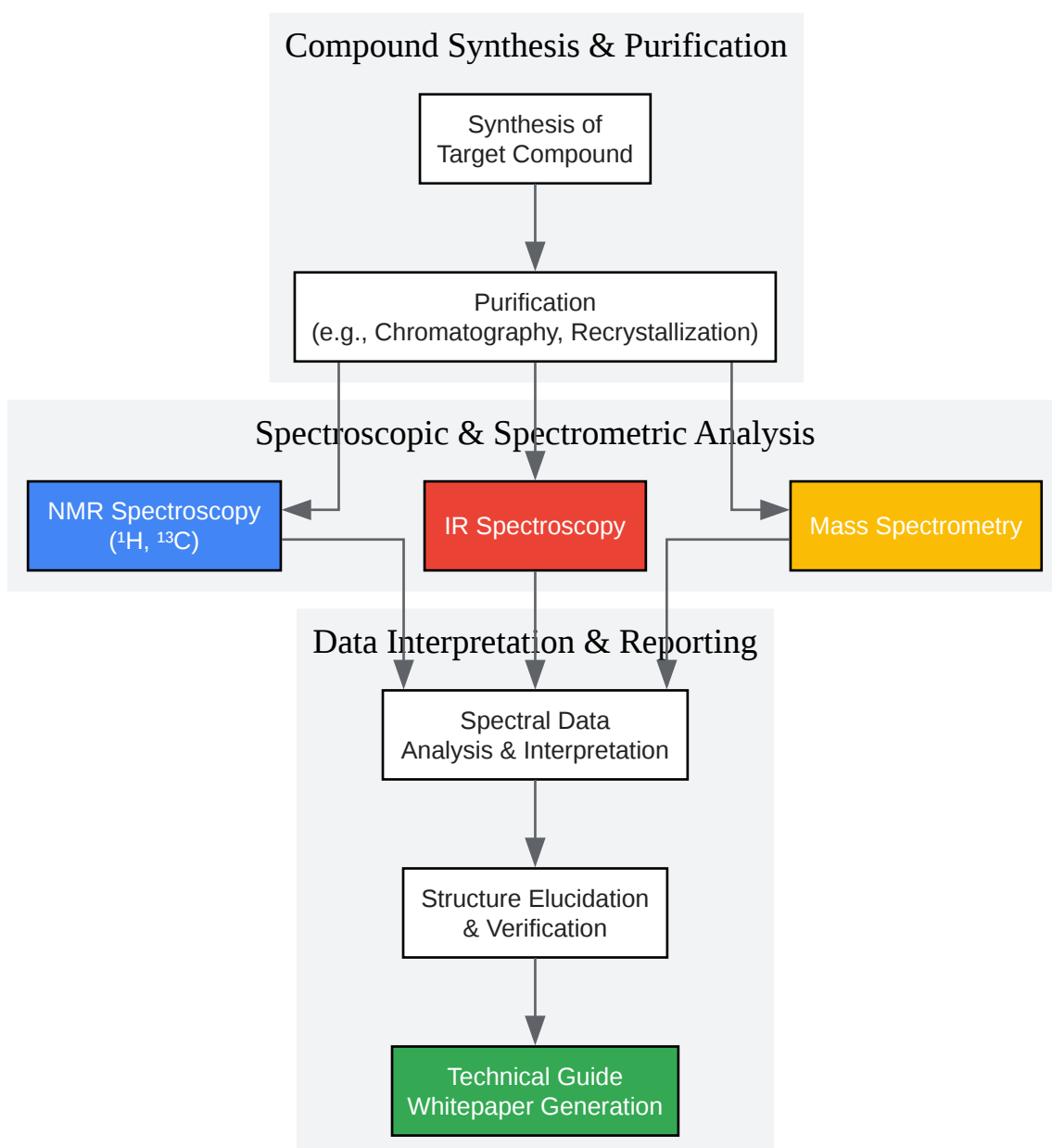
Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** The sample molecules are ionized, commonly using techniques such as electron ionization (EI) or electrospray ionization (ESI).

- **Mass Analysis:** The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow from compound synthesis and purification to spectroscopic/spectrometric analysis and final data interpretation for a technical report.

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